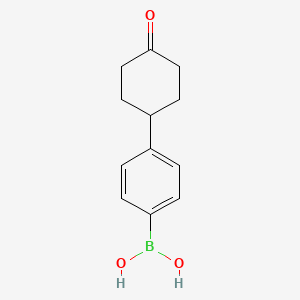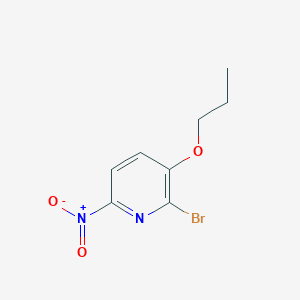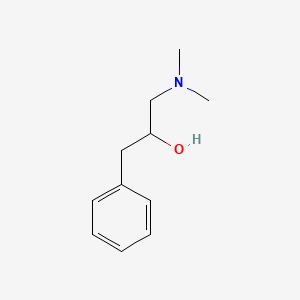![molecular formula C12H16N4O B13985207 [3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol CAS No. 14168-08-2](/img/structure/B13985207.png)
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a cyclopentylmethanol moiety. The presence of an amino group at the 4-position of the pyrrolo[2,3-d]pyrimidine ring adds to its reactivity and potential for forming derivatives.
Métodos De Preparación
The synthesis of [3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused bicyclic system.
Introduction of the Amino Group: The amino group is introduced at the 4-position of the pyrrolo[2,3-d]pyrimidine ring through nucleophilic substitution or amination reactions.
Attachment of the Cyclopentylmethanol Moiety: The final step involves the attachment of the cyclopentylmethanol group to the pyrrolo[2,3-d]pyrimidine core, often through alkylation or coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Análisis De Reacciones Químicas
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol can be compared with other similar compounds, such as:
[3-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol: A closely related compound with similar structural features and reactivity.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Another compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of the pyrrolo[2,3-d]pyrimidine core and the cyclopentylmethanol moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
14168-08-2 |
|---|---|
Fórmula molecular |
C12H16N4O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H16N4O/c13-11-10-3-4-16(12(10)15-7-14-11)9-2-1-8(5-9)6-17/h3-4,7-9,17H,1-2,5-6H2,(H2,13,14,15) |
Clave InChI |
XVEJYMVNCBBYQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1CO)N2C=CC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)

![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)

![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)


![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)


![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)
